molecular formula C19H20BrClN4O2 B008370 Basic blue 99 CAS No. 68123-13-7

Basic blue 99

Cat. No. B008370
CAS RN: 68123-13-7
M. Wt: 451.7 g/mol
InChI Key: RFQSMLBZXQOMKK-UHFFFAOYSA-N
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Description

Basic Blue 99, also known as Solvent Blue 104 or C.I. 56059, is a synthetic organic compound . It is a blue or dark blue powder used in the formulation of temporary and semi-permanent hair dyes, colors, and tints . The color produced results from careful formulation of the product .


Molecular Structure Analysis

The molecular formula of Basic Blue 99 is C19H20BrClN4O2 . It is a synthetic pigment sometimes referred to in general terms as a naphthoquinoneimine color .


Physical And Chemical Properties Analysis

Basic Blue 99 is a water-soluble substance . It is stable and has a low dermal absorption rate .

Scientific Research Applications

  • Analytical Techniques : Basic Blue 99 is studied using high performance liquid chromatography, mass spectrometry, resonance Raman spectroscopy, and 99mTc nuclear magnetic resonance spectroscopy for applications in basic and radiopharmaceutical chemistry (Jones, Davison, & Costello, 1998).

  • Toxicity in Hair Dyes : Research indicates that Basic Blue 99 hair dye induces cell death without genotoxic effects in a 3D model, although a necrotic pathway is observed in a monolayer model (Mini, Dorta, Maria-Engler, & Oliveira, 2020).

  • Safety Assessment : Basic Blue 99 is used in temporary and semipermanent hair dyes. It is noted for minimal dermal irritation in rabbits and no reported adverse events in humans (2007).

  • Effluent Treatment : This compound can be adsorbed on silica for removing color from effluent, demonstrating its potential in wastewater treatment technologies (McKay, Ottcburn, & Sweeny, 1980).

  • Allergenic Potential : Among hairdressers, only two cases of allergic reactions to Basic Blue 99 have been reported, suggesting a low allergenic potential (Wrangsjö & Lundberg, 1996).

  • Remediation of Effluents : Both Fenton and electrochemical processes are effective in remediating effluents containing Basic Blue 99. However, the electrochemical process is faster and more toxic to Lactuca sativa germination and growth (Tavares et al., 2016).

  • Adsorption Properties : Studies have shown that Basic Blue 99 is completely removed from solution by green tea and peppermint tea bag wastes, indicating its application in color removal from solutions (Kostadinova, Sikorska, Naidoo, & Navarro, 2014).

  • Wastewater Treatment : W/WO3 photoanodes under visible irradiation can lead to complete color removal and partial mineralization of Basic Blue 99, demonstrating its use in advanced oxidation processes for wastewater treatment (Fraga et al., 2017).

properties

IUPAC Name

[3-[(4,8-diamino-6-bromo-5-hydroxy-1-oxonaphthalen-2-ylidene)amino]phenyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2.ClH/c1-24(2,3)11-6-4-5-10(7-11)23-15-9-14(22)16-17(19(15)26)13(21)8-12(20)18(16)25;/h4-9H,1-3H3,(H4-,21,22,23,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQSMLBZXQOMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC(=C1)N=C2C=C(C3=C(C2=O)C(=CC(=C3O)Br)N)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874042
Record name Basic Blue 99
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Molecular Weight

451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Black odorless powder; [EC: SCCS - Opinion]
Record name Basic Blue 99
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Product Name

Basic blue 99

CAS RN

68123-13-7
Record name Basic Blue 99
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Record name C.I. Basic Blue 99
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Record name Benzenaminium, 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino]-N,N,N-trimethyl-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Basic Blue 99
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphtyl)amino]-N,N,N-trimethylanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.294
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC BLUE 99
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
Cosmetic Ingredient Review … - … journal of toxicology, 2007 - pubmed.ncbi.nlm.nih.gov
… to hair dye products containing Basic Blue 99. Basic Blue 99 dye is approximately 60% to 63… The dermal absorption of Basic Blue 99 is low in both rats and humans. The LD(50) values …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov
Y Masukawa - Journal of Chromatography A, 2006 - Elsevier
… , 500 and 1000 μg/ml) except for Basic Blue 99 that were in the range between 20 and 1000 … Brwon 17; 214 and 268 nm for Basic Blue 99, which indicates that they migrated as peaks …
Number of citations: 31 www.sciencedirect.com
U Bernauer, L Bodin, L Celleno, QM Chaudhry… - 2017 - hal.science
… 40 A freshly prepared sample of Basic Blue 99 batch 0107664 at 0.05 mg/ml in water was 41 compared by HPLC-DAD with a sample stored 3 days at autosampler conditions (4C). 42 …
Number of citations: 2 hal.science
BA Jagtman - Contact Dermatitis, 1996 - pubmed.ncbi.nlm.nih.gov
Urticaria and contact urticaria due to basic blue 99 in a hair dye Urticaria and contact urticaria due to basic blue 99 in a hair dye … Basic Blue 99 …
Number of citations: 28 pubmed.ncbi.nlm.nih.gov
W Wigger-Alberti, P Elsner, B Wüthrich - Allergy, 1996 - folia.unifr.ch
Immediate-type allergy to the hair dye basic blue 99 in a hairdresser. … Immediate-type allergy to the hair dye basic blue 99 in a hairdresser. … Immediate-type allergy to the hair …
Number of citations: 22 folia.unifr.ch
AC De Groot, JW Weyland - Contact Dermatitis, 1990 - Wiley Online Library
… Basic Blue 99 has a dull greenish-blue colour_ It is used in products for colouring human hair, including setting and toning lotions, and in shampoos. It imparts colour to the hair by …
Number of citations: 13 onlinelibrary.wiley.com
RM Kostadinova, G Sikorska, M Naidoo, AE Navarro - 2014 - academicworks.cuny.edu
… Basic yellow 57, basic blue 99 and crystal violet were chosen as model dyes due to their … adsorbents (100% removal), followed basic blue 99 and basic yellow. PM reports the highest …
Number of citations: 9 academicworks.cuny.edu
P Davari, HI Maibach - Clinical and experimental dermatology, 2011 - academic.oup.com
… We reviewed industrial and cosmetic dyes such as hair dyes, basic blue 99 dye, patent blue dyes, henna, red dyes, curcumin and reactive dyes, which can potentially cause CU. Overall…
Number of citations: 38 academic.oup.com
CA Mini, DJ Dorta, SS Maria-Engler… - Chemico-Biological …, 2020 - Elsevier
… cells to evaluate the dermal toxicity induced by Basic Blue 99 and Basic Red 51, both present … The toxic mode of action of Basic Blue 99 seems to be the induction of cell death, without …
Number of citations: 2 www.sciencedirect.com
LE Fraga, TT Guaraldo, BC de Araujo Souza… - Journal of Advanced …, 2017 - degruyter.com
… process on Basic Brown 16 and Basic Blue 99 degradation as model of basic hair dyes … % and 44 % mineralization of Basic Brown 16 and Basic Blue 99, respectively. The use of W/…
Number of citations: 5 www.degruyter.com

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